molecular formula C12H16O2S B12902240 2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane CAS No. 111017-45-9

2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane

Cat. No.: B12902240
CAS No.: 111017-45-9
M. Wt: 224.32 g/mol
InChI Key: BLJRZRBLGWJIHM-UHFFFAOYSA-N
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Description

2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a 4-methoxyphenylthio group

Preparation Methods

The synthesis of 2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with 4-methoxyphenylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the tetrahydrofuran ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives.

Scientific Research Applications

2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with thiol groups in proteins, affecting their function and stability.

Comparison with Similar Compounds

2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran can be compared with other similar compounds, such as:

The uniqueness of 2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran lies in its specific substitution pattern, which imparts distinct chemical and biological properties not found in its analogs.

Properties

CAS No.

111017-45-9

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

2-[(4-methoxyphenyl)sulfanylmethyl]oxolane

InChI

InChI=1S/C12H16O2S/c1-13-10-4-6-12(7-5-10)15-9-11-3-2-8-14-11/h4-7,11H,2-3,8-9H2,1H3

InChI Key

BLJRZRBLGWJIHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCCO2

Origin of Product

United States

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